molecular formula C26H26N2O5S B2566769 N-(2-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide CAS No. 1251698-98-2

N-(2-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide

Cat. No.: B2566769
CAS No.: 1251698-98-2
M. Wt: 478.56
InChI Key: TZUFNOCSUDWRJI-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide is a benzenesulfonamide derivative characterized by a 2-ethoxyphenyl group and a 5-methyl-1,3-oxazol-4-ylmethyl substituent. The compound’s structure combines a sulfonamide backbone with aromatic and heterocyclic moieties, which are critical for modulating physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-N-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S/c1-4-32-25-13-9-8-12-24(25)28(34(29,30)22-10-6-5-7-11-22)18-23-19(2)33-26(27-23)20-14-16-21(31-3)17-15-20/h5-17H,4,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUFNOCSUDWRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC2=C(OC(=N2)C3=CC=C(C=C3)OC)C)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide, identified by its CAS number 1251553-43-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesized compound's biological properties, particularly focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H26N2O5SC_{26}H_{26}N_{2}O_{5}S, with a molecular weight of 478.6 g/mol. The structure consists of an ethoxyphenyl moiety linked to a 1,3-oxazole ring and a benzenesulfonamide group, which may contribute to its biological activity.

PropertyValue
CAS Number1251553-43-1
Molecular FormulaC26H26N2O5S
Molecular Weight478.6 g/mol
Melting PointNot Available
Boiling PointNot Available

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes. In a study assessing various derivatives, compounds similar in structure exhibited significant COX-2 inhibitory activity, suggesting that this compound may also possess similar effects. For instance, one derivative demonstrated a COX-2 inhibition rate of 47.1% at a concentration of 20 μM .

Antimicrobial Activity

Preliminary studies have indicated that sulfonamide derivatives can exhibit antimicrobial properties. The compound's structure suggests potential activity against various bacterial strains. In related research on sulfonamide compounds, significant antimicrobial effects were noted against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli, indicating a promising avenue for further investigation into the antimicrobial efficacy of this specific compound .

Case Study 1: COX Inhibition Assay

In a comparative analysis of various benzenesulfonamide derivatives, this compound was subjected to COX inhibition assays alongside other compounds. Results indicated that modifications in the phenyl rings significantly influenced the inhibitory potency against COX enzymes, suggesting that this compound may serve as a lead for developing new anti-inflammatory drugs.

Case Study 2: Antimicrobial Efficacy

A study conducted on sulfonamide derivatives revealed that certain modifications enhanced antimicrobial activity against E. coli and S. aureus. The findings suggest that incorporating an ethoxy group and varying substituents on the aromatic rings can optimize antimicrobial efficacy. This aligns with preliminary data indicating that this compound may exhibit similar properties.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Analysis

The target compound’s 2-ethoxyphenyl group distinguishes it from structurally related sulfonamides. For instance, N-(4-methoxyphenyl)benzenesulfonamide (reported in Acta Crystallographica) features a para-methoxyphenyl substituent . Key differences include:

  • Positional isomerism: The ethoxy group in the target is at the ortho position, whereas related compounds often have para-substituted methoxy groups.
  • Alkoxy chain length : The ethoxy group (–OCH₂CH₃) introduces greater lipophilicity compared to methoxy (–OCH₃), which may enhance membrane permeability but reduce solubility .

Heterocyclic Moieties

The 5-methyl-1,3-oxazol-4-ylmethyl group in the target compound contrasts with other heterocycles in similar molecules. For example, compounds such as N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 573943-64-3) incorporate 1,2,4-triazole or pyridine rings . Key comparisons:

  • Steric bulk : The 5-methyl group on the oxazole may increase steric hindrance compared to unsubstituted heterocycles, affecting target binding .

Physicochemical Properties

A hypothetical comparison of key properties is outlined below:

Compound Name LogP (Predicted) Molecular Weight (g/mol) Hydrogen-Bond Acceptors Key Substituents
Target Compound 3.8 480.55 7 2-ethoxyphenyl, 5-methyloxazole
N-(4-methoxyphenyl)benzenesulfonamide 2.5 277.31 5 4-methoxyphenyl
573943-64-3 4.2 432.92 8 1,2,4-triazole, pyridine, chloro

Note: LogP values are estimated using fragment-based methods.

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide?

Methodological Answer: The synthesis typically involves multi-step condensation reactions. A general approach includes:

Oxazole Ring Formation : React 4-methoxyphenylacetamide with a chloroacetyl derivative under basic conditions to form the 5-methyl-1,3-oxazole core.

Sulfonylation : Treat the oxazole intermediate with benzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the sulfonamide group.

N-Alkylation : Use a Mannich-type reaction or nucleophilic substitution to attach the 2-ethoxyphenyl moiety.
Key Conditions : Reflux in glacial acetic acid (3–5 hours) for cyclization, followed by purification via recrystallization or column chromatography .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)
Oxazole FormationChloroacetyl chloride, DCM, 50°C, 48h65–75
SulfonylationBenzenesulfonyl chloride, K₂CO₃, DMF, 60°C80–85
N-Alkylation2-Ethoxyphenyl bromide, NaH, THF, 0°C → RT70–75

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, oxazole protons at δ 6.5–7.5 ppm).
  • IR : Identify sulfonamide S=O stretches (~1350 cm1^{-1}) and oxazole C=N (~1650 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]+^+ ~525 g/mol).
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How to design experiments to evaluate its enzyme inhibition potential?

Methodological Answer:

Target Selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, cyclooxygenase).

In Vitro Assays :

  • IC50_{50} Determination : Use fluorometric or colorimetric assays (e.g., esterase activity inhibition with 4-nitrophenyl acetate).
  • Kinetic Studies : Perform Lineweaver-Burk plots to assess competitive/non-competitive inhibition.

Controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) and vehicle controls.
Data Interpretation : Compare IC50_{50} values with literature data for analogous sulfonamides .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer: Contradictions may arise from assay variability or off-target effects. Mitigate by:

Orthogonal Assays : Validate inhibition using both fluorometric (e.g., fluorescence polarization) and radiometric methods.

Dose-Response Curves : Test across a broad concentration range (nM–mM) to identify false positives/negatives.

Physicochemical Profiling : Assess solubility (via HPLC) and stability (pH 2–9, 37°C) to rule out compound degradation.

Crystallographic Analysis : Compare ligand-enzyme binding modes with structurally related compounds .

Q. How to conduct structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Substituent Variation : Synthesize analogs with modified methoxy/ethoxy groups (e.g., replace methoxy with hydroxyl or halogen).

Biological Testing : Screen analogs against target enzymes/cell lines (e.g., cancer cells for cytotoxicity).

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide SAR.

Q. Table 2: Example SAR Data

AnalogR1 (Oxazole)R2 (Sulfonamide)IC50_{50} (nM)
14-OCH3_32-OCH2_2CH3_3120
24-Cl2-OCH3_3450
34-NH2_22-OCH2_2CH3_3>1000

Q. How to assess stability under physiological conditions for drug development?

Methodological Answer:

pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC.

Plasma Stability : Mix with human plasma (37°C, 1h), precipitate proteins, and quantify parent compound.

Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) and intrinsic clearance .

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